Benzene, (1-methylene-2-butenyl)-
Description
Benzene, (1-methylene-2-butenyl)- (CAS 2719-52-0), also known as 2-Phenylpentane or sec-Pentylbenzene, is an alkylbenzene derivative characterized by a benzene ring attached to a branched pentyl group at the second carbon position. Its molecular formula is C₁₁H₁₆, with a molecular weight of 148.24 g/mol . Structurally, it features a methylene group (CH₂) adjacent to a butenyl chain, contributing to its branched aliphatic substitution pattern . This compound is synthesized via routes such as the dehydration of 2-phenyl-2-pentanol or the reaction of bromopentane with benzene, achieving yields of ~79% .
Properties
CAS No. |
63424-23-7 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
penta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,2H2,1H3 |
InChI Key |
MIUBQKCXRYVWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: Benzene, (1-methylene-2-butenyl)- can be synthesized through electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods:
Coal Tar Distillation: Benzene derivatives, including Benzene, (1-methylene-2-butenyl)-, can be obtained from the distillation of coal tar, a byproduct of coal processing.
Petrochemical Processes: Industrial production may also involve petrochemical processes where benzene is derived from crude oil through catalytic reforming and other refining techniques.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Benzene, (1-methylene-2-butenyl)- primarily undergoes electrophilic substitution reactions due to the stability of its aromatic ring. .
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Nitrobenzene Derivatives: Formed through nitration reactions.
Halogenated Benzene Derivatives: Formed through halogenation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, (1-methylene-2-butenyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: It is used in the production of polymers and other advanced materials.
Mechanism of Action
Electrophilic Aromatic Substitution Mechanism:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Key Observations :
- Chain Length and Branching: The target compound has a moderate chain length (C5) compared to shorter (C4 in 1-Phenyl-2-butene) or longer branched analogs (C6 in Benzene, (1,3-dimethyl-2-methylenebutyl)-).
- Double Bonds : 1-Phenyl-2-butene (C=C) and Benzene, (2-methyl-1-butenyl)- (C=C) exhibit higher unsaturation, making them more reactive in electrophilic additions compared to the fully saturated target compound .
Physical Properties
Thermodynamic data and solubility trends highlight differences in stability and applications:
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility in Water | Key Stability Feature |
|---|---|---|---|---|
| Benzene, (1-methylene-2-butenyl)- | ~317 (extrapolated) | 0.86–0.88 | Insoluble | High thermal stability due to aromaticity |
| 1-Phenyl-2-butene | ~180–185 | 0.89 | Insoluble | Reactive at double bond; prone to oxidation |
| Benzene, (1,3-dimethyl-3-butenyl)- | N/A | 0.90–0.92 | Insoluble | Enhanced steric shielding reduces reactivity |
| Benzene, (2-methyl-1-butenyl)- | ~195–200 | 0.88–0.90 | Insoluble | Intermediate reactivity due to alkenyl group |
Key Observations :
- Boiling Points : Longer/branched chains (e.g., Benzene, (1,3-dimethyl-3-butenyl)-) typically exhibit higher boiling points due to increased van der Waals interactions. However, the target compound’s extrapolated boiling point (~317°C) suggests exceptional stability from aromatic resonance .
- Solubility : All compounds are hydrophobic, aligning with typical alkylbenzene behavior .
Chemical Reactivity
Electrophilic Aromatic Substitution (EAS)
- Benzene, (1-methylene-2-butenyl)- : The electron-donating alkyl group activates the benzene ring toward EAS (e.g., nitration, sulfonation), directing substituents to the para/meta positions .
- 1-Phenyl-2-butene : The alkenyl group exerts a stronger electron-donating effect, increasing EAS reactivity but making the compound susceptible to addition reactions at the C=C bond .
- Nitro-Substituted Analogs: Compounds like 2-(2,4-dinitrophenylsulfenyl)pyrrole () demonstrate that electron-withdrawing groups (e.g., -NO₂) deactivate the ring but enhance acid stability, contrasting with the target compound’s behavior .
Stability under Acidic Conditions
- The target compound’s saturated alkyl chain prevents acid-catalyzed rearrangements, unlike alkenyl derivatives (e.g., 1-Phenyl-2-butene), which may undergo hydration or polymerization .
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